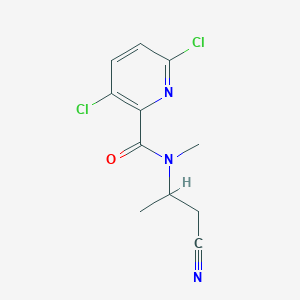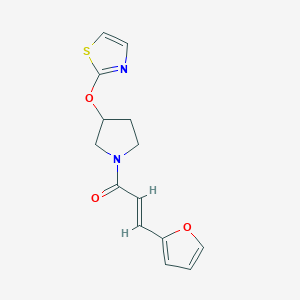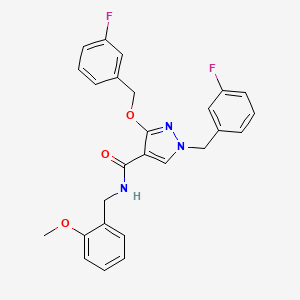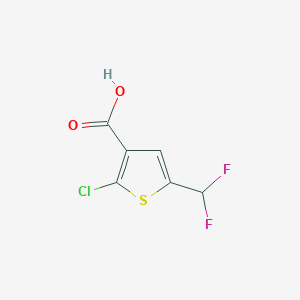![molecular formula C20H16ClFN4 B2645954 3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890633-51-9](/img/structure/B2645954.png)
3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.
准备方法
The synthesis of 3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the pyrazolo[1,5-a]pyrimidine scaffold with various functional groups.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step. This method is advantageous due to its efficiency and high yield.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or alcohol. This method is commonly used to form the pyrazolo[1,5-a]pyrimidine ring system.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule. This method is used to construct the pyrazolo[1,5-a]pyrimidine core by cyclizing the appropriate precursors.
化学反应分析
3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to reduce the compound to its corresponding amine or alcohol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. This compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide.
科学研究应用
3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of new synthetic methodologies and the exploration of novel chemical reactions.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine: This compound has potential therapeutic applications due to its biological activity. It is being investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects.
Molecular Targets: The primary molecular targets of this compound include kinases, enzymes that play a crucial role in cell signaling and regulation. By inhibiting or activating these kinases, the compound can influence various cellular processes.
Pathways Involved: The compound affects several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are involved in cell proliferation, survival, and apoptosis, making the compound a potential therapeutic agent for cancer treatment.
相似化合物的比较
3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds: Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as 3-(2-chlorophenyl)-N-(4-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine and 3-(2-chlorophenyl)-N-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine.
Uniqueness: The presence of the 4-fluorophenyl group in this compound imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
IUPAC Name |
3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4/c1-12-11-18(24-15-9-7-14(22)8-10-15)26-20(23-12)19(13(2)25-26)16-5-3-4-6-17(16)21/h3-11,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSWMTBIXIEELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2645871.png)
![(2R,3As,6aS)-2-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride](/img/structure/B2645872.png)

![(E)-4-(Dimethylamino)-N-[1H-imidazol-2-yl(phenyl)methyl]-N-methylbut-2-enamide](/img/structure/B2645874.png)
![N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2645877.png)


![2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2645882.png)
![{1-[(3-bromophenyl)methyl]cyclopropyl}methanol](/img/structure/B2645884.png)

![[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine](/img/structure/B2645887.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2645889.png)
![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2645891.png)
